molecular formula C10H12BrF B11755610 4-Bromo-2-(tert-butyl)-1-fluorobenzene

4-Bromo-2-(tert-butyl)-1-fluorobenzene

Cat. No.: B11755610
M. Wt: 231.10 g/mol
InChI Key: RVQBJTCDBIAONK-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)-1-fluorobenzene is an organic compound with the molecular formula C10H12BrF. It is a derivative of benzene, where the hydrogen atoms at positions 2 and 4 are substituted with a tert-butyl group and a bromine atom, respectively, and the hydrogen atom at position 1 is substituted with a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)-1-fluorobenzene typically involves the bromination and fluorination of tert-butylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where tert-butylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting 4-bromo-tert-butylbenzene is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)-1-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Products include 4-methoxy-2-(tert-butyl)-1-fluorobenzene.

    Oxidation: Products include 4-bromo-2-(tert-butyl)-1-fluorobenzoic acid.

    Reduction: Products include 2-(tert-butyl)-1-fluorobenzene.

Scientific Research Applications

4-Bromo-2-(tert-butyl)-1-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)-1-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target molecules. The presence of the bromine and fluorine atoms enhances the compound’s ability to participate in halogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine
  • 4-Bromo-2,6-di-tert-butylphenol
  • 4-Bromo-2-tert-butylaniline

Uniqueness

4-Bromo-2-(tert-butyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This combination of substituents allows for specific reactivity patterns and interactions that are not observed in similar compounds .

Properties

Molecular Formula

C10H12BrF

Molecular Weight

231.10 g/mol

IUPAC Name

4-bromo-2-tert-butyl-1-fluorobenzene

InChI

InChI=1S/C10H12BrF/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3

InChI Key

RVQBJTCDBIAONK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)F

Origin of Product

United States

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